7-Methylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. This compound features a fused ring structure consisting of an imidazole ring and a triazine ring, characterized by its unique arrangement of nitrogen and carbon atoms. The compound is identified by the CAS number 425378-62-7 and has gained attention due to its potential biological activities and applications in various fields.
The compound can be synthesized through various chemical methods and is available from several chemical suppliers and research institutions. It has been studied extensively for its properties and potential uses in scientific research.
7-Methylimidazo[1,2-b][1,2,4]triazine is classified as a heterocyclic aromatic compound. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 7-Methylimidazo[1,2-b][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally friendly nature.
7-Methylimidazo[1,2-b][1,2,4]triazine has a complex molecular structure characterized by:
7-Methylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions including:
The major products formed depend on the specific reagents and conditions used. For instance:
The mechanism of action of 7-Methylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets are essential for understanding its biological implications.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 134.14 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties suggest that 7-Methylimidazo[1,2-b][1,2,4]triazine may exhibit moderate solubility in organic solvents.
7-Methylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
The imidazo[1,2-b][1,2,4]triazine scaffold represents a fused bicyclic heterocycle characterized by a ten π-electron aromatic system. This core structure combines a five-membered imidazole ring annulated with a six-membered 1,2,4-triazine ring, creating a planar, electron-deficient system with distinctive physicochemical properties. The nitrogen-rich framework (empirical formula C₅H₄N₄ for the unsubstituted core) provides multiple hydrogen bond acceptors (N1, N4, N5) and donors depending on substitution, enabling versatile target binding [6]. The scaffold’s dipole moment (~5.0 D) and electron distribution favor interactions with hydrophobic enzyme pockets common in kinase ATP-binding sites. Its moderate log P (calculated ~0.5 for unsubstituted) balances solubility and membrane permeability, while molecular weight (<200 Da for core) offers ample space for functionalization without excessive molecular bulk [8]. Quantum mechanical studies reveal polarized electron density at C-3, C-6, and N-4 positions, explaining their susceptibility to electrophilic/nucleophilic modifications and participation in key binding interactions with biological targets [6].
The exploration of imidazo[1,2-b][1,2,4]triazines accelerated in the early 2000s following the clinical validation of related fused triazines. Tirapazamine (1,2,4-benzotriazine 1,4-dioxide), a hypoxia-activated cytotoxin, demonstrated the therapeutic potential of triazine-containing scaffolds in oncology . Concurrently, researchers discovered that imidazo[1,2-b][1,2,4]triazines exhibited potent GABA_A receptor modulation. Specifically, compound 11 (undisclosed structure) emerged as a clinical candidate due to its α2/α3 subunit selectivity, demonstrating anxiolytic efficacy in rodent and primate models without sedation—a significant advancement over benzodiazepines [3]. This breakthrough highlighted the scaffold’s capacity for central nervous system (CNS) drug development. Parallel oncology research revealed that imidazo[1,2-b][1,2,4]triazines could inhibit tyrosine kinases by competing with ATP binding. Notable examples include Capmatinib (marketed as Tabrecta®), an imidazo[1,2-b][1,2,4]triazine-based MET kinase inhibitor approved for NSCLC with MET exon 14 skipping mutations [8]. These discoveries cemented the scaffold’s versatility across therapeutic areas.
The introduction of a methyl group at the C-7 position (equivalent to C-8 in some numbering systems) strategically alters the scaffold’s properties. Physicochemical profiling shows the 7-methyl group:
Biological evaluations reveal that 7-methyl derivatives exhibit improved potency against kinases like MET and FGFR compared to non-methylated counterparts. This enhancement stems from favorable hydrophobic interactions within the ATP-binding cleft’s back pocket. For instance, in MET kinase inhibitors, the 7-methyl group occupies a sterically constrained region lined with aliphatic residues (e.g., Leu1157, Val1092), displacing water molecules and strengthening binding entropy [8]. The methyl’s small size also avoids steric clashes in diverse targets, explaining its utility in developing selective GABA_A agonists and anticancer agents [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7